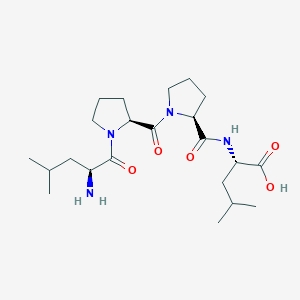
L-Leucyl-L-prolyl-L-prolyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-prolyl-L-prolyl-L-leucine is a cyclic tetrapeptide composed of two leucine and two proline amino acids. This compound belongs to the class of cyclic peptides, which are known for their stability and bioactivity. Cyclic peptides are often found in nature and have various biological activities, including antimicrobial, antifungal, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-prolyl-L-leucine typically involves the coupling of dipeptide segments. One common method is the solution-phase technique, where dipeptide segments such as Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe are coupled . The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of cyclic peptides like this compound can involve fermentation processes using microorganisms such as Lactobacillus coryniformis . High-performance liquid chromatography (HPLC) is often used to purify the compound from the fermentation broth.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-prolyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-prolyl-L-prolyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its bioactivity.
Industry: Employed as a bioprotectant in food preservation to inhibit fungal growth.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-prolyl-L-prolyl-L-leucine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Aspergillus flavus by interacting with enzymes such as FAD glucose dehydrogenase and dihydrofolate reductase . These interactions disrupt the metabolic pathways of the fungus, leading to its growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with similar antimicrobial properties.
Cyclo(L-Valyl-L-Prolyl): Another cyclic dipeptide with antifungal activity.
Cyclo(L-Phenylalanyl-L-Prolyl): Known for its antibacterial properties.
Uniqueness
L-Leucyl-L-prolyl-L-prolyl-L-leucine is unique due to its tetrapeptide structure, which provides additional stability and bioactivity compared to smaller cyclic peptides. Its ability to inhibit multiple fungal enzymes makes it a potent bioprotectant in various applications .
Eigenschaften
CAS-Nummer |
506415-51-6 |
|---|---|
Molekularformel |
C22H38N4O5 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H38N4O5/c1-13(2)11-15(23)20(28)26-10-6-8-18(26)21(29)25-9-5-7-17(25)19(27)24-16(22(30)31)12-14(3)4/h13-18H,5-12,23H2,1-4H3,(H,24,27)(H,30,31)/t15-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
WPKLEYVMEUKRJW-XSLAGTTESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


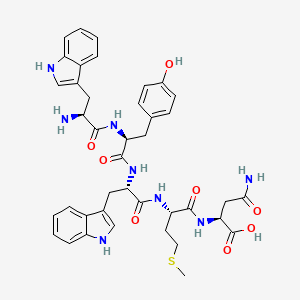
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
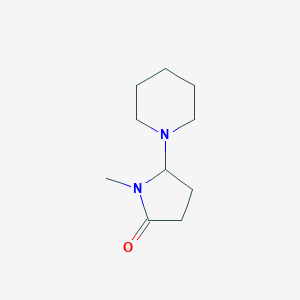
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
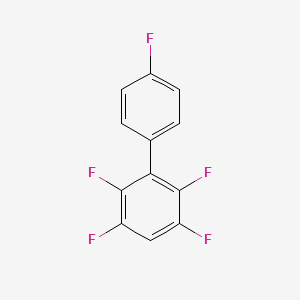
methanone](/img/structure/B14229133.png)
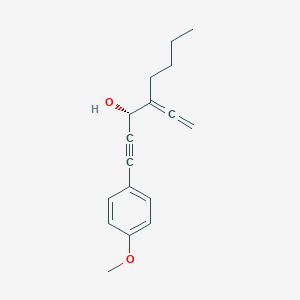
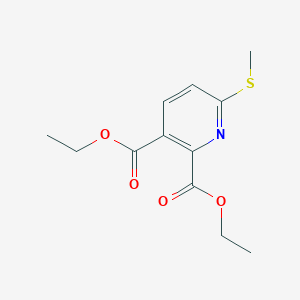
![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)

![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
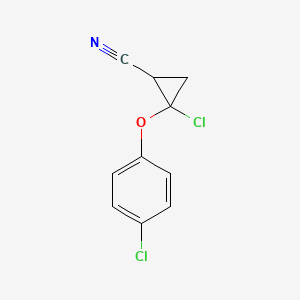
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
